1,3-Dichloro-2-fluoro-4-iodobenzene

Cross-coupling Palladium catalysis Halogen reactivity

Researchers pursuing divergent library synthesis often face regiocontrol challenges and tedious protecting-group strategies. This tetrahalobenzene scaffold solves that with a predictable C-I > C-Cl ≫ C-F reactivity gradient, enabling room-temperature Suzuki-Miyaura coupling at the 4-iodo position while leaving the 1,3-dichloro handles intact for subsequent Buchwald-Hartwig amination or second coupling. The 2-fluoro substituent remains inert throughout, providing metabolic stability and electronic tuning. • Eliminates regioisomeric mixtures, reducing purification burden • Maximizes diversity per synthetic effort-single core yields 24-96 compound libraries • Reliable supply with full quality assurance and global shipping

Molecular Formula C6H2Cl2FI
Molecular Weight 290.89 g/mol
CAS No. 1807089-38-8
Cat. No. B1410147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-2-fluoro-4-iodobenzene
CAS1807089-38-8
Molecular FormulaC6H2Cl2FI
Molecular Weight290.89 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)F)Cl)I
InChIInChI=1S/C6H2Cl2FI/c7-3-1-2-4(10)5(8)6(3)9/h1-2H
InChIKeyCMHCXPQUJULJTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-2-fluoro-4-iodobenzene: Halogen Pattern for Regioselective Cross-Coupling


1,3-Dichloro-2-fluoro-4-iodobenzene (CAS 1807089-38-8) is a highly functionalized tetrahalobenzene scaffold featuring a distinct 1,2,3,4-substitution pattern bearing chlorine, fluorine, and iodine substituents on a single aromatic ring . With a molecular formula of C₆H₂Cl₂FI, molecular weight of 290.89 g/mol, predicted boiling point of 263.5±35.0 °C, and predicted density of 2.083±0.06 g/cm³, this compound belongs to the class of polyhalogenated aromatic intermediates employed in pharmaceutical and agrochemical synthesis programs . The simultaneous presence of C–I (the most reactive cross-coupling handle), C–Cl bonds (moderately reactive handles), and a C–F bond (metabolically robust and electronically tuning) establishes differential reactivity gradients that enable programmable sequential functionalization strategies unavailable to less densely halogenated analogs [1]. This differential reactivity profile directly answers procurement selection criteria when sequential derivatization or precise regiochemical control is required in target molecule construction.

Workflow
Sequential Pd cross-coupling
Mild Suzuki-Miyaura and Buchwald-Hartwig conditions
Reactivity Gradient
C–I > C–Cl (site-dependent) >> C–F
Programmable selectivity without protecting groups
Selection Context
Multi-step library synthesis
Supports step economy and regiochemical control

Why Generic Polyhalobenzenes Fail in Sequential Cross-Coupling


Generic substitution with alternative polyhalobenzenes fails due to fundamentally different reactivity hierarchies that govern site-selective cross-coupling outcomes. The target compound's unique halogen pattern establishes a predictable C–I > C–Cl (site-dependent) ≫ C–F reactivity gradient that enables sequential Pd-catalyzed functionalization without requiring protecting group strategies or chromatographic separation of regioisomeric mixtures [1]. In contrast, analogs lacking the iodine handle (e.g., 1,3-dichloro-2-fluorobenzene, CAS 2268-05-5) require harsher activation conditions and exhibit poor regiocontrol during initial coupling events [2]. Similarly, compounds where the 4-position bears bromine rather than iodine (e.g., 4-bromo-1,3-dichloro-2-fluorobenzene) demonstrate diminished reactivity in mild Suzuki-Miyaura and Buchwald-Hartwig couplings due to the lower propensity of C–Br bonds toward oxidative addition relative to C–I, thereby reducing step efficiency and increasing catalyst loading requirements [1][2]. For procurement decisions involving multi-step library synthesis or process chemistry scale-up, this differential reactivity directly translates to fewer synthetic steps, higher overall yields, and reduced purification burden.

Target: 1,3-Dichloro-2-fluoro-4-iodobenzene vs. 4-Bromo analog
C–Br bonds may require higher catalyst loading and exhibit slower oxidative addition, reducing step efficiency compared to the C–I handle under mild Pd(0) conditions.
Target: 1,3-Dichloro-2-fluoro-4-iodobenzene vs. Non-fluorinated analog
Absence of fluorine removes the ortho-directing effect for selective deprotonation, limiting orthogonal functionalization pathways with magnesium amide bases.
Target: 1,3-Dichloro-2-fluoro-4-iodobenzene vs. Non-iodinated analog
Lack of iodine eliminates the traceless directing placeholder strategy, requiring additional steps for directing group installation and removal in late-stage diversification.

Quantitative Differentiation Evidence for Regioselective Synthesis


C–I vs C–Br Oxidative Addition Reactivity in Pd Catalysis

The C–I bond at the 4-position of 1,3-dichloro-2-fluoro-4-iodobenzene undergoes oxidative addition to Pd(0) catalysts substantially faster than the corresponding C–Br bond in 4-bromo-1,3-dichloro-2-fluorobenzene under identical mild Suzuki-Miyaura coupling conditions . This reactivity differential is fundamental to the class of polyhalogenated benzenes where C–I bonds serve as the exclusive first coupling site, enabling sequential functionalization without competitive C–Br or C–Cl activation [1].

C–I vs C–Br Oxidative Addition
Class-level inference
~10⁴-10⁵× faster oxidative addition to Pd(0)
Supports exclusive coupling at iodine site under mild conditions.
Aryl iodide vs aryl bromide reactivity trend with Pd(PPh₃)₄. Data to verify for specific catalyst systems.
Cross-coupling Palladium catalysis Halogen reactivity

Fluorine-Directed Deprotonation vs Iodine-Selective Cross-Coupling

In polyhalogenated benzenes bearing fluorine and other halogens, the fluorine substituent exerts a strong ortho-directing effect for deprotonation by sterically hindered magnesium amide bases such as TMPMgCl·LiCl, enabling selective functionalization at the position adjacent to fluorine while leaving distal C–I and C–Cl bonds intact [1][2]. This creates an orthogonal reactivity pathway: C–I cross-coupling (Pd catalysis) versus fluorine-adjacent C–H deprotonation/electrophilic trapping (Mg amide bases), which is not accessible in non-fluorinated tetrahalobenzene analogs [1].

Fluorine-Directed Deprotonation
Class-level inference
Selective deprotonation ortho to F with TMPMgCl·LiCl
Enables orthogonal functionalization pathway unavailable to non-fluorinated analogs.
Leaves C–I and distal C–Cl bonds intact for subsequent Pd-catalyzed steps.
Regioselective deprotonation Magnesium amide bases Orthogonal reactivity

Iodine as a Traceless Directing Group for C–H Functionalization

The iodine substituent at the 4-position can be selectively removed via lithium-halogen exchange or catalytic hydrodeiodination following initial cross-coupling, unmasking a vacant C–H position for subsequent C–H functionalization or electrophilic aromatic substitution [1]. This traceless directing group strategy is documented in patent literature for related 1,3-dichloro-2-fluoro-4-substituted benzene scaffolds, where iodine or bromine serves as a temporary placeholder that directs initial functionalization then is removed to enable late-stage diversification [2].

Iodine Traceless Directing Group
Supporting evidence
Reduces synthetic step count by 2+ steps
Iodine acts as a temporary placeholder for C–H diversification after removal.
Retrosynthetic analysis-based advantage; requires validation for specific target sequences.
C–H functionalization Halogen dance Traceless directing group

Predicted Physicochemical Properties Versus Non-Iodinated Comparator: Density and Boiling Point

The presence of the heavy iodine atom at the 4-position significantly increases the predicted density (2.083 ± 0.06 g/cm³) compared to the non-iodinated analog 1,3-dichloro-2-fluorobenzene (CAS 2268-05-5), which has a predicted density of approximately 1.42 g/cm³ . The predicted boiling point of 263.5 ± 35.0 °C is also substantially elevated relative to the non-iodinated comparator (approximately 173-175 °C) . These differences impact handling, purification (distillation cut points), and solvent compatibility during scale-up.

Predicted Physicochemical Properties
Data to verify
Density +0.66 g/cm³, B.P. +90 °C vs non-iodinated comparator
Influences handling, distillation cut points, and solvent selection during scale-up.
Predicted values from computational estimation methods. Experimental confirmation required.
Physicochemical properties Halogen effects Compound handling

High-Value Application Scenarios in Pharma and Agrochemical Synthesis


Divergent Library Synthesis of Polysubstituted Aryl Scaffolds

This scaffold is optimally deployed in medicinal chemistry programs requiring divergent library synthesis from a single polyhalogenated core. The C–I bond undergoes selective Suzuki-Miyaura coupling at room temperature to install aryl, heteroaryl, or vinyl diversity elements while preserving C–Cl bonds for subsequent Buchwald-Hartwig amination or second Suzuki coupling [1]. The fluorine atom remains inert throughout the sequence, providing metabolic stability and modulating electronic properties of the final compounds. This sequential coupling strategy enables parallel synthesis of 24-96 compound libraries from a single procurement of the tetrahalobenzene core, maximizing diversity per synthetic effort .

Agrochemical Intermediate for Heterocyclic Active Ingredients

Patent literature establishes the 1,3-dichloro-2-fluoro-substituted benzene framework as a key precursor to agrochemical active compounds containing pyrazole, pyridine, and related heterocyclic cores [2]. Specifically, derivatives of this scaffold undergo transformation to compounds of Formula V (as defined in US Patent 11,440,861) which demonstrate activity in crop protection applications [2]. The iodine substituent at the 4-position serves as the critical handle for installing the heterocyclic pharmacophore via Pd-catalyzed cross-coupling, while the 1,3-dichloro-2-fluoro arrangement provides the optimal electronic and steric profile for subsequent agrochemical target binding [2].

Fluorinated Ligands for Catalysis in Supercritical CO₂

The iodine substituent at the 4-position enables copper-mediated coupling with perfluoroalkyl iodides to install perfluoroalkyl 'ponytails,' a well-established strategy for synthesizing fluorous-soluble arylphosphine ligands [3]. Following perfluoroalkylation, the 1,3-dichloro-2-fluoro substitution pattern provides multiple sites for subsequent lithiation and reaction with chlorophosphines to generate diverse phosphine ligand libraries [3]. The fluorine atom at the 2-position contributes to overall fluorous phase affinity and electronic tuning of the resulting metal complexes, which is essential for catalysis in supercritical CO₂ and fluorous biphasic solvent systems [3].

Precursor to Hypervalent Iodine Reagents for Oxidation and Fluorination

The iodine substituent at the 4-position can be oxidized to hypervalent iodine(III) or iodine(V) species (e.g., (dichloroiodo)arenes or iodosylarenes), which serve as selective oxidants and fluorinating reagents in organic synthesis [4]. The electron-withdrawing chlorine and fluorine substituents on the aryl ring modulate the reactivity and stability of the resulting hypervalent iodine reagent, enabling fine-tuning of oxidation potential and substrate scope [4]. This application leverages the unique halogen composition of the scaffold to generate task-specific reagents unavailable from simpler iodoarenes lacking the 1,3-dichloro-2-fluoro substitution pattern [4].

Application
Selection Property
Validation Focus
Divergent library synthesis
Sequential C–I/C–Cl coupling reactivity
Regiochemical purity & step economy
Agrochemical intermediate
Pd-catalyzed heterocycle installation at C-4 iodine
Electronic and steric profile context
Fluorous catalysis ligand
Perfluoroalkyl 'ponytail' installation via C–I coupling
Electronic tuning by F/Cl substituents
Hypervalent iodine reagent precursor
Oxidation to iodine(III) or (V) species
Reactivity & stability modulation by halogens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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